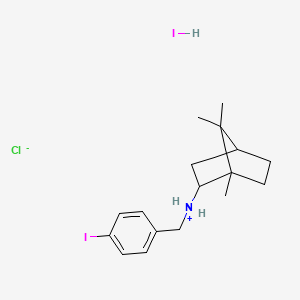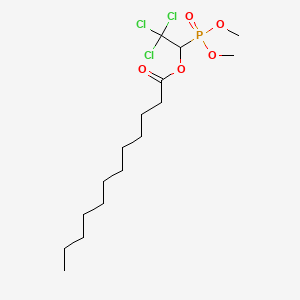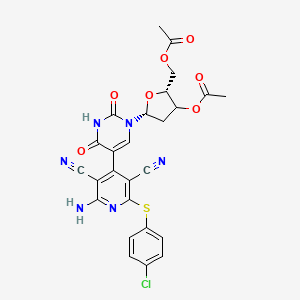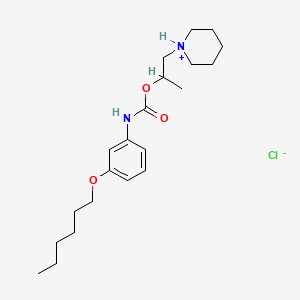
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is a complex organic compound with a unique structure that combines chromene and azanium chloride moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: This compound shares a similar chromene structure but differs in its functional groups.
Flavoxate hydrochloride: Another compound with a chromene core, used as a smooth muscle antispasmodic.
Uniqueness
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is unique due to its combination of chromene and azanium chloride moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
101491-46-7 |
|---|---|
Fórmula molecular |
C23H28ClNO2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H |
Clave InChI |
TXTPAWPBOYTHGO-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


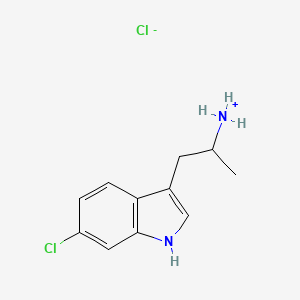
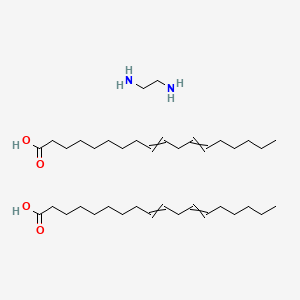

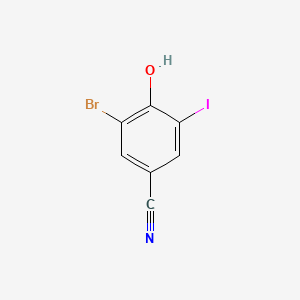
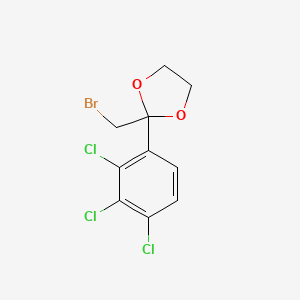
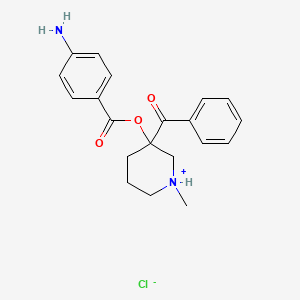
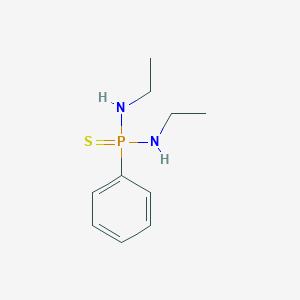
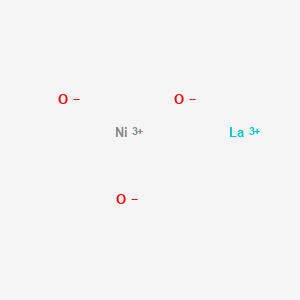
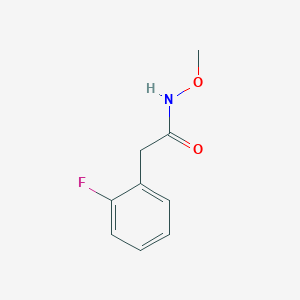
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
